(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-20-16(18(22)21-8-7-13(11-21)27(4,23)24)10-15(19-20)14-9-12(25-2)5-6-17(14)26-3/h5-6,9-10,13H,7-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLMAYNVARZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential for various biological activities. This article explores its structural features, synthesis, and biological effects, focusing on pharmacological properties and mechanisms of action.
Structural Overview
This compound contains:
- Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
- Dimethoxyphenyl Group : Enhances lipophilicity and may contribute to bioactivity.
- Methylsulfonyl Group : Known for its role in enhancing solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately .
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the pyrazole ring.
- Introduction of the 2,5-dimethoxyphenyl group.
- Addition of the methylsulfonyl pyrrolidine moiety.
Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields .
Pharmacological Properties
Research indicates that compounds featuring pyrazole and thiazolidine rings exhibit various pharmacological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can significantly enhance cytotoxicity against various cancer cell lines .
- Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy .
The biological activity is primarily attributed to the interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activities related to neurotransmission and cellular signaling pathways.
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Cytotoxicity Studies : A study reported that analogues with similar structures exhibited IC50 values less than that of doxorubicin against human glioblastoma cells . This indicates a promising anticancer potential.
- Anticonvulsant Activity : Another research effort demonstrated that thiazole-integrated compounds displayed significant anticonvulsant effects, providing a basis for further exploration of this compound's potential in neurological disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis Overview
While specific synthetic routes for this compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using methods such as:
- Condensation reactions with appropriate aldehydes and amines.
- Cyclization techniques to form the pyrazole ring.
- Functional group modifications to introduce substituents like methylsulfonyl groups.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways.
Anti-inflammatory and Analgesic Properties
Studies on similar pyrazole compounds have demonstrated anti-inflammatory effects, making them candidates for pain management therapies. The presence of specific substituents like methylsulfonyl may enhance these effects through modulation of inflammatory pathways.
Potential in Cancer Therapy
Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound under discussion could potentially be explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Case Study: Antimicrobial Screening
A study involving a series of pyrazole derivatives found that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.21 μM to higher concentrations depending on the structure and substituents present . This highlights the potential of the target compound in developing new antimicrobial agents.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that related pyrazole compounds can reduce pro-inflammatory cytokine levels in cell cultures, suggesting their utility in treating inflammatory diseases . This could be particularly relevant for conditions such as arthritis or other chronic inflammatory disorders.
Comparison with Similar Compounds
Structural Comparison with Pyrazole-Based Analogs
Core Pyrazole Modifications
Compound A shares a pyrazole scaffold with derivatives reported in Molecules (2012), such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Compound 7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (Compound 7b) . Key differences include:
- Sulfonyl vs. Carboxylate/Cyano Groups: The methylsulfonyl-pyrrolidinyl moiety in Compound A may confer stronger hydrogen-bonding capacity and metabolic stability relative to the carboxylate or cyano substituents in 7a/7b.
Table 1: Structural Features of Pyrazole Derivatives
Impact of Methoxy and Sulfonyl Groups
The 2,5-dimethoxyphenyl group in Compound A likely improves membrane permeability compared to polar hydroxy groups in 7a/7b. Additionally, the sulfonyl group in pyrrolidinyl methanone enhances electrostatic interactions with target proteins, a feature absent in analogs with carboxylate or cyano substituents .
Physicochemical and Aggregation Behavior
While direct data on Compound A’s critical micelle concentration (CMC) or solubility are unavailable, parallels can be drawn from studies on quaternary ammonium compounds (QACs) like BAC-C12 . For instance, spectrofluorometry and tensiometry methods used to determine CMC in QACs (e.g., 8.3–8.0 mM for BAC-C12 ) highlight the importance of hydrophobic and ionic interactions. Compound A’s methoxy and sulfonyl groups may reduce aggregation propensity compared to QACs but increase solubility in polar solvents.
Methodological Considerations for Compound Similarity Assessment
The comparison of Compound A with analogs underscores the variability in similarity metrics. As noted in Computational Biology and Chemistry (2020), similarity assessments depend on the method employed:
- Structural Fingerprints : Highlight shared pyrazole cores but overlook functional group disparities.
- Physicochemical Descriptors : Emphasize differences in logP, solubility, and hydrogen-bonding capacity.
Table 2: Similarity Metrics for Compound A vs. Analogs
Preparation Methods
Cyclocondensation for Pyrazole Formation
The 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine intermediate is typically synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. Microwave-assisted methods significantly enhance yield and reduce reaction time:
- Reactants: 6-Chloropyrazine-2-carboxylic acid hydrazide + substituted benzoylacetonitriles.
- Conditions: Microwave irradiation (150–200 W, 10–15 min), glacial acetic acid catalyst, methanol solvent.
- Yield: 72–82% for analogous pyrazoles.
Key challenges include regioselectivity control, addressed by steric and electronic effects of substituents. The 2,5-dimethoxyphenyl group is introduced via Suzuki coupling or Friedel-Crafts acylation post-cyclization.
Pyrrolidine Ring Functionalization
Synthesis of 3-(Methylsulfonyl)Pyrrolidine
The pyrrolidine scaffold is synthesized via:
- Ring contraction of pyridines (Source):
- Reactants: Pyridine + silylborane under UV light.
- Product: 2-Azabicyclo[3.1.0]hex-3-ene derivatives, hydrolyzed to pyrrolidine.
- Advantage: High functional group tolerance, scalable.
- Oxidation of pyrrolidine thioethers :
Coupling Strategies for Methanone Formation
Amide Bond Formation and Cyclization
A three-step coupling process avoids Mitsunobu reaction limitations (Source):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Amide formation | EDCl/HOBt, DMF, rt, 12 h | 85% |
| 2 | Carbonyl reduction | NaBH₄/THF, 0°C to rt, 2 h | 78% |
| 3 | Cyclization | POCl₃, reflux, 4 h | 82% |
Mechanism:
Direct Coupling via Carbodiimide Reagents
Alternative one-pot methods use:
- Reactants: 3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid + 3-(methylsulfonyl)pyrrolidine.
- Conditions: EDCl, DMAP, CH₂Cl₂, 0°C to rt, 24 h.
- Yield: 68–74%.
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | EDCl/HOBt | 25 | 12 | 85 |
| THF | DCC/DMAP | 40 | 18 | 72 |
| CH₂Cl₂ | CDI | 0→25 | 24 | 78 |
Key Findings:
Purification Challenges
- Impurities: Residual coupling agents, regioisomers.
- Solutions: Sequential silica gel chromatography (EtOAc/hexane) followed by recrystallization (CH₃CN/H₂O).
Structural Characterization
Spectroscopic Data (Compiled from)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), 2.95 (s, 3H, SO₂CH₃), 2.45 (m, 4H, pyrrolidine CH₂). |
| ¹³C NMR | 165.8 (C=O), 153.2 (pyrazole C), 44.1 (SO₂CH₃). |
| IR | 1690 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym). |
| HRMS | [M+H]⁺ calc. 447.18, found 447.17. |
X-ray Crystallography (Source)
- Pyrazole-pyrrolidine dihedral angle: 67.4° (twist due to steric hindrance).
- Sulfonyl group geometry: Trigonal planar, S–O bond length 1.43 Å.
Applications and Derivatives
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
Q & A
Basic: What synthetic routes are recommended for preparing (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?
Methodological Answer:
The compound can be synthesized via a multi-step procedure:
Pyrazole Core Formation : React a diketone precursor (e.g., 1-(2,5-dimethoxyphenyl)propane-1,3-dione) with methylhydrazine under acidic conditions (e.g., glacial acetic acid in ethanol) to form the pyrazole ring .
Methanesulfonylpyrrolidine Coupling : Use a coupling agent (e.g., EDCI or DCC) to link the pyrazole intermediate with 3-(methylsulfonyl)pyrrolidine. Reaction conditions (e.g., dichloromethane at 0–25°C, 12–24 hr) must be optimized to avoid side reactions .
Purification : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol or ethanol to achieve ≥95% purity .
Key Data:
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 1 | 45–60 | 85–90 | |
| 2 | 30–50 | 90–95 |
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation be resolved?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism). To resolve:
Low-Temperature NMR : Acquire 1H/13C NMR spectra at –40°C to slow conformational changes and clarify splitting patterns .
X-Ray Crystallography : Determine absolute configuration and dihedral angles between aromatic rings (e.g., pyrazole vs. dimethoxyphenyl planes). Angles >45° indicate significant steric hindrance .
DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformer populations .
Example:
In a related pyrazole derivative, X-ray data revealed a dihedral angle of 48.97° between the pyrazole and phenyl rings, conflicting with NMR data until low-temperature experiments (–40°C) stabilized the dominant conformer .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- HPLC-PDA/MS : Purity assessment and mass confirmation (e.g., ESI+ for [M+H]+ ion at m/z ~470) .
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), methylsulfonyl (δ 3.1–3.3 ppm), and pyrazole protons (δ 6.5–7.5 ppm) .
- Elemental Analysis : Verify C, H, N, S content (deviation ≤0.4% theoretical) .
Advanced: How can reaction yields and purity be optimized during synthesis?
Methodological Answer:
- Solvent Optimization : Use xylene for high-temperature condensations (e.g., 130°C, 30 hr) to improve cyclization efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for pyrazole formation; yields increase by 15–20% compared to acid-only conditions .
- In-line Purification : Employ flash chromatography immediately after reaction quenching to minimize degradation .
Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Xylene, 130°C, 30 hr | 62 | 97 |
| Ethanol, reflux, 24 hr | 45 | 85 |
Advanced: How to design SAR studies for enhancing biological activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., –NO2) on the dimethoxyphenyl ring to modulate electron density.
- Alternative sulfonyl groups (e.g., –SO2CF3) on pyrrolidine .
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 IC50) to correlate structure with activity .
Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
SAR Example (Analog Activity):
| Substituent | COX-2 IC50 (µM) |
|---|---|
| 2,5-Dimethoxy | 0.45 |
| 3-Nitro-4-methoxy | 0.12 |
Basic: What stability considerations are critical for storage?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (e.g., >200°C for intact structure) .
- Light Sensitivity : Store in amber vials under N2; UV-Vis spectra show λmax shifts after 14 days under ambient light .
- Hygroscopicity : Karl Fischer titration confirms <0.1% water uptake when stored with desiccants .
Advanced: How to address discrepancies in biological activity across assay models?
Methodological Answer:
Metabolic Stability : Compare hepatic microsome half-life (e.g., human vs. murine) to explain in vitro/in vivo mismatches .
Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; >95% binding reduces efficacy .
Epimerization Risk : Monitor chiral integrity via chiral HPLC; methylsulfonyl-pyrrolidine may racemize under physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
